3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one
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Overview
Description
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and nitro groups in the molecule makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-nitroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, making it a versatile compound for drug design.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenyl-1,2-oxazol-5(2H)-one: Lacks the nitro and methyl groups, leading to different chemical properties and reactivity.
4-(4-Methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one: Lacks the amino group, affecting its ability to participate in certain reactions.
Uniqueness
3-Amino-4-(4-methyl-2-nitrophenyl)-1,2-oxazol-5(2H)-one is unique due to the presence of both amino and nitro groups, which provide a wide range of chemical reactivity and potential applications. The combination of these functional groups in the oxazole ring makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
160292-74-0 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-amino-4-(4-methyl-2-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O4/c1-5-2-3-6(7(4-5)13(15)16)8-9(11)12-17-10(8)14/h2-4,12H,11H2,1H3 |
InChI Key |
YIXHTYIOMHHCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(NOC2=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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